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3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride

CNS drug discovery Blood-brain barrier penetration Physicochemical property optimization

Researchers pursuing CNS-accessible kinase fragments often encounter scaffolds with excessive polar surface area limiting brain penetration. 3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride (TPSA 41.13 Ų, logP 2.21) overcomes this limitation via its 3,5-dimethyl substitution, which reduces TPSA vs. oxygenated analogs (e.g., troxipide TPSA 73 Ų) and restricts amide bond rotation (ΔG‡ 7-9 kcal/mol) for defined conformational populations. • TPSA 41.13 Ų - well below BBB threshold (60-70 Ų) • Only 2 rotatable bonds - minimal entropic binding penalty • MW 268.78 g/mol (HCl salt) - suitable for fragment-based screening • ≥98% purity; custom synthesis available for scale-up

Molecular Formula C14H21ClN2O
Molecular Weight 268.78 g/mol
Cat. No. B14899650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride
Molecular FormulaC14H21ClN2O
Molecular Weight268.78 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2CCCNC2)C.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13;/h6-8,13,15H,3-5,9H2,1-2H3,(H,16,17);1H
InChIKeyAGLNHGGYEODMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Research


3,5-Dimethyl-N-(piperidin-3-yl)benzamide hydrochloride (CAS 1589552-10-2) is a synthetic benzamide derivative featuring a 3,5-dimethylphenyl moiety linked via an amide bond to a piperidin-3-yl group, supplied as the hydrochloride salt with a molecular formula of C14H21ClN2O and molecular weight of 268.78 g/mol . The compound belongs to the N-(piperidin-3-yl)benzamide chemotype, recognized as a privileged scaffold in medicinal chemistry capable of delivering high-affinity ligands across diverse biological targets including kinases, GPCRs, and ion channels [1]. Its close structural analog troxipide (3,4,5-trimethoxy-N-(piperidin-3-yl)benzamide) is a clinically approved gastric cytoprotective agent, demonstrating the translational relevance of this scaffold [2]. The 3,5-dimethyl substitution pattern on the benzamide ring confers distinct physicochemical properties—including reduced topological polar surface area, lower molecular weight, and higher computed logP—relative to oxygenated analogs such as troxipide, positioning this compound as a more lipophilic, CNS-accessible building block for fragment-based drug discovery and structure-activity relationship (SAR) expansion campaigns [3].

Why Generic Substitution Compromises Research Outcomes


The N-(piperidin-3-yl)benzamide chemotype encompasses structurally diverse compounds whose biological target engagement, cellular permeability, and metabolic stability are exquisitely sensitive to benzamide ring substitution patterns [1]. Substituting 3,5-dimethyl-N-(piperidin-3-yl)benzamide hydrochloride with the unsubstituted parent N-(piperidin-3-yl)benzamide or mono-methyl analogs introduces uncontrolled variables: the 3,5-dimethyl arrangement sterically restricts aryl–C(O) bond rotation (barrier ΔG‡ 7–9 kcal mol⁻¹ in related cis-3,5-dimethylpiperidine benzamides), stabilizing defined conformational populations that influence receptor fit and kinase ATP-binding site interactions [2]. More critically, replacing the compound with the clinically used analog troxipide (3,4,5-trimethoxy substitution) shifts the physicochemical profile dramatically—tPSA increases from 41.1 Ų to 73 Ų and logP drops from 2.21 to 0.24–1.19, substantially altering membrane permeability and CNS penetration probability [3]. The quantitative evidence below demonstrates why generic substitution within this chemotype is not scientifically defensible without explicit, assay-matched re-validation of every downstream parameter.

Quantitative Differentiation Evidence Versus Closest Analogs


Reduced Topological Polar Surface Area and Predicted Blood-Brain Barrier Permeation

3,5-Dimethyl-N-(piperidin-3-yl)benzamide (free base) exhibits a computed topological polar surface area (TPSA) of 41.13 Ų, compared to 73 Ų for the clinically used analog troxipide (3,4,5-trimethoxy-N-(piperidin-3-yl)benzamide), representing a 43.7% reduction [1]. TPSA values below 60–70 Ų are associated with high probability of passive blood-brain barrier (BBB) penetration, while values above 80 Ų typically preclude CNS access [2]. The target compound's TPSA of 41.13 Ų falls well within the CNS-favorable range, whereas troxipide's TPSA of 73 Ų places it near the upper limit for oral CNS drug-likeness [2].

CNS drug discovery Blood-brain barrier penetration Physicochemical property optimization

Lower Molecular Weight and Improved Ligand Efficiency Metrics

The free base of 3,5-dimethyl-N-(piperidin-3-yl)benzamide has a molecular weight of 232.32 g/mol (268.78 g/mol as the HCl salt), compared to 294.35 g/mol for troxipide (free base), representing a 21.1% reduction [1]. This difference has direct implications for ligand efficiency (LE) metrics: at an equivalent target binding affinity (e.g., Ki = 100 nM), the target compound's LE would be approximately 0.40 kcal/mol per heavy atom versus approximately 0.34 for troxipide, based on the standard Hopkins LE equation (LE = 1.4 × pKi / HAC) [2].

Fragment-based drug discovery Ligand efficiency Lead optimization

Fewer Rotatable Bonds and Predicted Metabolic Stability

3,5-Dimethyl-N-(piperidin-3-yl)benzamide contains only 2 rotatable bonds (amide C–N bond plus the piperidine ring attachment), compared to 5 rotatable bonds for troxipide (the three methoxy C–O bonds plus two core rotatable bonds) [1]. This 60% reduction in rotatable bond count is significant: Veber et al. (2002) demonstrated that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų exhibit markedly improved oral bioavailability in rats, with each additional rotatable bond incrementally reducing the probability of acceptable pharmacokinetic exposure [2].

Metabolic stability Oral bioavailability Conformational restriction

Higher Computed LogP and Enhanced Membrane Permeability

The computed logP of 3,5-dimethyl-N-(piperidin-3-yl)benzamide is 2.20704 (Leyan), substantially higher than troxipide's logP of 0.24 (hzbp.cn) to 1.194 (ZINC), representing a 0.84–1.97 log unit increase [1]. In the context of the Lipinski Rule of 5, both compounds fall within acceptable limits (logP < 5). However, the difference is mechanistically meaningful: higher logP correlates with improved passive membrane permeability (Papp in Caco-2 or MDCK assays) and enhanced binding to hydrophobic protein pockets such as the ATP-binding sites of kinases or the transmembrane domains of GPCRs [2].

Lipophilicity optimization Membrane permeability LogP-driven SAR

Supplier-Certified Batch Purity and Research-Grade Quality Baseline

Commercially sourced 3,5-dimethyl-N-(piperidin-3-yl)benzamide hydrochloride is supplied with a certified purity of 98% (HPLC, as per Leyan batch specifications) . This is comparable to the purity specifications reported for troxipide from analytical suppliers (98–99.9%) . However, for many non-clinical N-(piperidin-3-yl)benzamide analogs available through research chemical suppliers, purity specifications can range from 95% to unspecified, introducing variable levels of impurities that may confound biological assay interpretation—particularly in cellular assays where trace metal catalysts, residual solvents, or isomeric impurities can produce off-target effects [1].

Compound quality control Assay reproducibility Procurement standardization

Optimal Research and Industrial Application Scenarios


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery

With a molecular weight of 232.32 g/mol (free base) and only 17 heavy atoms, 3,5-dimethyl-N-(piperidin-3-yl)benzamide is suitable as a core fragment for kinase inhibitor programs targeting the ATP-binding site—an environment where the 3,5-dimethylphenyl moiety provides hydrophobic complementarity to the adenine pocket and the piperidine nitrogen can coordinate the hinge region or catalytic lysine . Its TPSA of 41.13 Ų and logP of 2.21 predict acceptable passive cell permeability for cellular target engagement assays, and the low rotatable bond count (2) minimizes entropic binding penalty, enabling fragment hits with measurable affinity (expected KD in the high μM to low mM range) to be detected by biophysical methods such as SPR or thermal shift [1]. Researchers should prioritize this compound over troxipide (MW 294.35, TPSA 73 Ų, logP 0.24–1.19) for kinase fragment libraries where CNS accessibility and ligand efficiency are critical selection criteria [2].

CNS-Accessible Chemical Probe Development

The favorable CNS physicochemical profile—TPSA 41.13 Ų (well below the 60–70 Ų BBB threshold), logP 2.21, and low molecular weight—positions 3,5-dimethyl-N-(piperidin-3-yl)benzamide as a privileged starting point for designing chemical probes targeting CNS-resident proteins such as sigma receptors, monoamine transporters, acetylcholinesterase, or neuronal nicotinic receptors . While the target compound's direct affinity data for specific CNS targets remain to be published, its physicochemical profile predicts superior passive BBB penetration compared to troxipide (TPSA 73 Ų, logP 0.24–1.19), making it a more appropriate scaffold choice for CNS programs where brain exposure is a prerequisite [1]. Researchers should consider co-crystallization or cryo-EM studies with purified CNS targets to establish the structural basis of any observed binding [2].

SAR Expansion Toward Non-Gastrointestinal Indications

Troxipide's established clinical efficacy in gastric mucosal protection validates the N-(piperidin-3-yl)benzamide scaffold for therapeutic development, but its high TPSA (73 Ų), low logP (0.24–1.19), and four H-bond acceptors confine it predominantly to gastrointestinal and extracellular targets . 3,5-Dimethyl-N-(piperidin-3-yl)benzamide represents a systematic SAR departure from troxipide: the replacement of three methoxy groups with two methyl substituents at the 3- and 5-positions eliminates three H-bond acceptors while preserving the benzamide core and piperidine ring, resulting in a more lipophilic, metabolically lean scaffold (2 rotatable bonds vs. 5; 2 H-bond acceptors vs. 4) [1]. This compound can serve as the starting point for a focused library exploring non-GI indications—including oncology (kinase inhibition), neurology (CNS receptor modulation), and inflammation—where the improved physicochemical properties of the dimethyl scaffold are expected to confer superior tissue distribution and intracellular target engagement [2].

Conformational Restriction Studies in Benzamide SAR

The 3,5-dimethyl substitution pattern on the benzamide ring introduces steric hindrance that restricts aryl–C(O) bond rotation (barrier ΔG‡ 7–9 kcal mol⁻¹ in related cis-3,5-dimethylpiperidine benzamides), locking the benzamide into a preferred conformational state . This property makes 3,5-dimethyl-N-(piperidin-3-yl)benzamide hydrochloride a valuable tool compound for studying the conformational determinants of benzamide–protein recognition, complementing unsubstituted N-(piperidin-3-yl)benzamide (free rotation) and the fully methoxylated troxipide scaffold in systematic SAR campaigns. Researchers can use variable-temperature NMR spectroscopy and X-ray crystallography of protein-ligand complexes to quantify how the 3,5-dimethyl-induced conformational restriction translates into binding affinity and selectivity changes across target families [1].

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